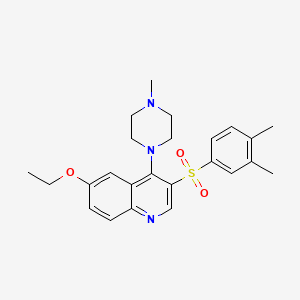

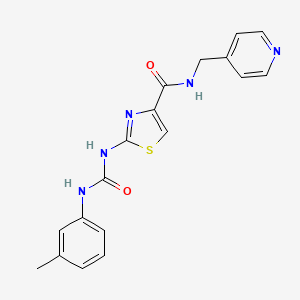

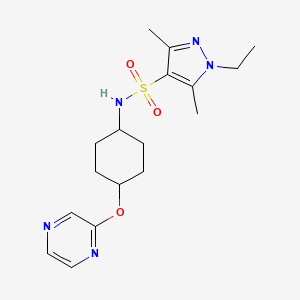

(+/-)-3-氨基-3-甲基戊-4-烯酸盐酸盐

货号 B2367103

CAS 编号:

1335041-92-3

分子量: 165.62

InChI 键: FBYKPGDOMDSRBT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine). In pharmaceuticals, hydrochlorides are used to improve the water solubility of organic compounds .

Synthesis Analysis

The synthesis of amino acids typically involves methods such as the Strecker synthesis or the Gabriel synthesis . The conversion of these amino acids into hydrochlorides usually involves a simple acid-base reaction .Molecular Structure Analysis

The molecular structure of amino acids consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable R group .Chemical Reactions Analysis

Amino acids can participate in various chemical reactions, including peptide bond formation, decarboxylation, and transamination . The hydrochloride salt form can influence the reactivity and solubility of the amino acid .Physical And Chemical Properties Analysis

Amino acids have both a basic amine group and an acidic carboxyl group, which allows them to act as buffers in solution . The properties of the hydrochloride form can vary, but generally, it increases the water solubility of the compound .科学研究应用

对映选择性合成

- 氟化氨基酸的对映选择性合成:该化合物已用于氟化氨基酸的对映选择性合成,氟化氨基酸在药物化学中很重要,并且是天然氨基酸的同系物 (Laue、Mück‐Lichtenfeld 和 Haufe,1999)。

生化应用

- 对立体异构体的作用:研究探索了其对 2-氨基-3-甲基戊-4-烯酸立体异构体的作用,从而更好地理解氨基酸立体化学,并提供获得立体化学纯化合物的途径 (Bakke、Ohta、Kazmaier 和 Sugai,1999)。

化学合成

- 氨基酸衍生物的合成:该化合物一直是合成各种氨基酸衍生物的核心,为有机化学中新合成路线的开发做出了重大贡献 (Shendage、Froehlich、Bergander 和 Haufe,2005)。

神经保护剂中的抑制剂

- 犬尿氨酸-3-羟化酶的有效抑制剂:该化合物已包含在犬尿氨酸-3-羟化酶抑制剂的合成和研究中,该抑制剂具有作为神经保护剂的潜力 (Drysdale、Hind、Jansen 和 Reinhard,2000)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-amino-3-methylpent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-6(2,7)4-5(8)9;/h3H,1,4,7H2,2H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYKPGDOMDSRBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

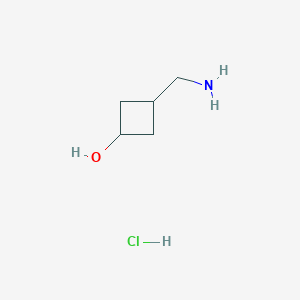

3-(Aminomethyl)cyclobutanol hydrochloride

1427386-91-1; 167081-42-7; 917827-91-9

![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)

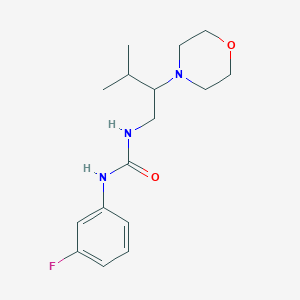

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)

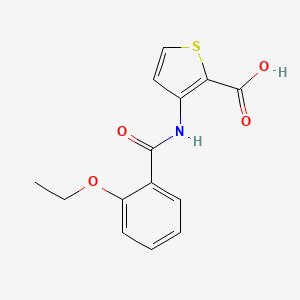

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2367035.png)

![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)